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Cat. No.: B1451470
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CAS Number: 1184976-95-1 Compound Class: Aryl-Ether Substituted Piperidine Primary
Application: Medicinal Chemistry Building Block (CNS & Oncology)

Executive Summary

3-(3-Fluorophenoxy)piperidine hydrochloride is a specialized heterocyclic building block
used extensively in the synthesis of pharmaceutical agents targeting the Central Nervous
System (CNS). Structurally, it consists of a piperidine ring substituted at the 3-position with a 3-
fluorophenoxy group.[1] This specific regioisomerism is critical; unlike the more common 4-
substituted analogs (often associated with paroxetine-like SSRIs), the 3-substituted scaffold
offers a distinct 3D vector for exploring novel chemical space, particularly in fragment-based
drug discovery (FBDD).

This guide provides a rigorous technical analysis of the compound's physicochemical
properties, a validated synthetic workflow based on the Mitsunobu reaction, and its strategic
application in optimizing solubility and metabolic stability in drug candidates.
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Chemical Identity & Physicochemical Properties[2]
[31[4][5]

The 3-fluorine substitution on the phenoxy ring enhances metabolic stability by blocking the
metabolically labile para- and ortho-positions (relative to the ether linkage) and modulating the
pKa of the system.

Table 1: Technical Specifications

Property Data

Chemical Name 3-(3-Fluorophenoxy)piperidine hydrochloride
CAS Number 1184976-95-1

Molecular Formula C11H1sCIFNO

Molecular Weight 231.69 g/mol

Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol
Acidity (pKa) ~9.8 (Piperidine NH, estimated)
LogP ~1.8 (Free base, predicted)
H-Bond Donors 2 (NH, HCI)

H-Bond Acceptors 2(0,F

Synthetic Methodology

The synthesis of 3-(3-Fluorophenoxy)piperidine hydrochloride is non-trivial due to the need
for regio-control and the prevention of elimination side reactions common with secondary
alcohols. The most robust protocol employs a Mitsunobu Etherification strategy, which allows
for the coupling of phenols with secondary alcohols under mild, stereospecific conditions.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:
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» N-Boc-3-hydroxypiperidine: Provides the saturated nitrogen heterocycle with the necessary
oxidation state at C3.

e 3-Fluorophenol: Provides the aryl ether moiety.

Detailed Experimental Protocol
Step 1: Mitsunobu Coupling

e Objective: Form the ether linkage between the piperidine scaffold and the phenol.

» Reagents:tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq), 3-Fluorophenol (1.1 eq),
Triphenylphosphine (PPhs, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

¢ Solvent: Anhydrous Tetrahydrofuran (THF).
Protocol:

o Charge a flame-dried reaction vessel with tert-butyl 3-hydroxypiperidine-1-carboxylate and
PPhs in anhydrous THF under nitrogen atmosphere.

e Cool the mixture to 0°C.
e Add 3-Fluorophenol dropwise.

« Add DIAD dropwise over 20 minutes, maintaining the temperature below 5°C to minimize
byproduct formation.

» Allow the reaction to warm to room temperature and stir for 12—16 hours.

 Validation: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS for the disappearance of the
alcohol starting material.

o Workup: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexane to
precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel flash
chromatography.

Step 2: N-Boc Deprotection & Salt Formation
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o Objective: Remove the carbamate protecting group and generate the stable hydrochloride
salt.

e Reagents: 4M HCI in Dioxane or Ethyl Acetate.

Protocol:

Dissolve the purified N-Boc intermediate in dry 1,4-dioxane or diethyl ether.
e Add 4M HCI in dioxane (5-10 eq) dropwise at 0°C.
 Stir at room temperature for 2—4 hours. A white precipitate should form.

« |solation: Filter the solid under an inert atmosphere (hygroscopic). Wash with cold diethyl
ether to remove residual organic impurities.

e Drying: Dry under high vacuum at 40°C to yield 3-(3-Fluorophenoxy)piperidine
hydrochloride.

Synthetic Pathway Visualization[7][9]

3-(3-Fluorophenoxy)piperidine HCI

N-Boc-3-(3-fluorophenoxy)piperidine (CAS 1184976-95-1)
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Click to download full resolution via product page

Caption: Figure 1. Convergent synthesis of 3-(3-Fluorophenoxy)piperidine HCI via Mitsunobu
coupling.

Applications in Drug Discovery[3][8][10][11]
3D Fragment-Based Drug Design (FBDD)

Unlike flat aromatic scaffolds, the 3-substituted piperidine ring introduces sp? character and
chirality (if resolved) into the molecule. This "escape from flatland" is a key strategy in modern
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medicinal chemistry to improve solubility and selectivity.

e Vector Analysis: The ether linkage at the 3-position projects the fluorophenyl ring into a
distinct region of the binding pocket compared to 4-substituted analogs, potentially accessing
novel hydrophobic sub-pockets in GPCRs or kinases.

Bioisosterism and Metabolic Stability[2]

o Fluorine Effect: The fluorine atom on the phenoxy ring blocks metabolic oxidation
(hydroxylation) at the vulnerable 3-position. It also increases the lipophilicity (LogD) of the
fragment, enhancing blood-brain barrier (BBB) permeability, which is crucial for CNS targets.

» Piperidine Scaffold: Serves as a versatile amine handle for further diversification (e.g.,
reductive amination, amide coupling) to build larger lead compounds.

Mechanistic Pathway: Serotonergic Modulation

Compounds containing aryloxy-piperidine motifs often exhibit affinity for monoamine
transporters. The 3-(3-fluorophenoxy) motif is structurally homologous to fragments found in
serotonin reuptake inhibitors (SSRIs).
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Caption: Figure 2. Theoretical pharmacophore interaction of the aryl-piperidine scaffold with
SERT.

Handling and Safety Standards

As a fluorinated organic salt, this compound requires specific handling protocols to ensure
operator safety and compound integrity.

» Hazard Classification:
o H302: Harmful if swallowed.
o H315/H319: Causes skin and serious eye irritation.
o H335: May cause respiratory irritation.

» Storage: Hygroscopic. Store at 2—8°C under inert gas (Argon/Nitrogen). Keep container
tightly sealed to prevent hydrolysis or salt disproportionation.
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» Disposal: Fluorinated compounds should not be incinerated in standard setups due to the
potential formation of HF; use specialized chemical waste disposal services.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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